molecular formula C11H10BrN3OS B7744695 6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one

6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one

Cat. No.: B7744695
M. Wt: 312.19 g/mol
InChI Key: UFMFTIHERQBTLY-UHFFFAOYSA-N
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Description

6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at position 6, a bromophenyl group at position 2, and a methylsulfanyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.

    Reduction: The bromophenyl group can be reduced to phenyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various amino or alkoxy derivatives.

Scientific Research Applications

6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromophenyl and methylsulfanyl groups, along with the pyrimidine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3OS/c12-8-3-1-7(2-4-8)6-17-11-14-9(13)5-10(16)15-11/h1-5H,6H2,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMFTIHERQBTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=O)C=C(N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSC2=NC(=O)C=C(N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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